molecular formula C15H15NO2S B15280158 4-methyl-N-(1-phenylethylidene)benzenesulfonamide

4-methyl-N-(1-phenylethylidene)benzenesulfonamide

Cat. No.: B15280158
M. Wt: 273.4 g/mol
InChI Key: ZIKJFEBIXMKVCO-DTQAZKPQSA-N
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Description

4-methyl-N-(1-phenylethylidene)benzenesulfonamide is an organic compound with the molecular formula C15H15NO2S It is a derivative of benzenesulfonamide, characterized by the presence of a phenylethylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylethylidene)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(1-phenylethylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-phenylethyl)benzenesulfonamide
  • 4-methyl-N-(2-phenylethyl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide

Uniqueness

4-methyl-N-(1-phenylethylidene)benzenesulfonamide is unique due to its specific structural features, such as the presence of the phenylethylidene group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

(NE)-4-methyl-N-(1-phenylethylidene)benzenesulfonamide

InChI

InChI=1S/C15H15NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-13+

InChI Key

ZIKJFEBIXMKVCO-DTQAZKPQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2

Origin of Product

United States

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